4-(Ethylsulfanyl)-2-hydrazinyl-6-methylpyrimidine
Description
4-(Ethylsulfanyl)-2-hydrazinyl-6-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits promising biological activity, making it a subject of interest for researchers in various fields.
Properties
IUPAC Name |
(4-ethylsulfanyl-6-methylpyrimidin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S/c1-3-12-6-4-5(2)9-7(10-6)11-8/h4H,3,8H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKHDAOZWSPNBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC(=C1)C)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfanyl)-2-hydrazinyl-6-methylpyrimidine typically involves the reaction of 4-chloro-2-hydrazino-6-methyl-pyrimidine with ethanethiol under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylsulfanyl)-2-hydrazinyl-6-methylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazino group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride; usually performed in an alcohol solvent such as ethanol at room temperature.
Substitution: Alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base like triethylamine in an aprotic solvent such as acetonitrile.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiviral and Antifungal Activity
Research indicates that derivatives of pyrimidine compounds, including 4-(ethylsulfanyl)-2-hydrazinyl-6-methylpyrimidine, exhibit potential as antiviral and antifungal agents. Specifically, studies have shown that modifications to the pyrimidine structure can enhance biological activity against various pathogens. For instance, compounds containing the ethylthio group have been explored for their efficacy in inhibiting viral replication and fungal growth .
1.2 Cancer Research
Pyrimidine derivatives are also under investigation for their anticancer properties. The hydrazine moiety in this compound may contribute to its ability to induce apoptosis in cancer cells. Preliminary studies suggest that such compounds can interfere with cellular signaling pathways involved in tumor growth .
Organic Synthesis Applications
2.1 Synthetic Intermediates
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclization processes. For example, it can be utilized to synthesize substituted imidazole derivatives, which are important in pharmaceuticals .
2.2 Reaction Mechanisms
The compound's structure facilitates specific reaction mechanisms that are beneficial in synthetic chemistry. For instance, it can act as a nucleophile in reactions with electrophilic substrates, leading to the formation of new carbon-nitrogen bonds essential for drug development .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(Ethylsulfanyl)-2-hydrazinyl-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylsulfanyl-2-hydrazino-6-methyl-pyrimidine
- 4-Ethylsulfanyl-2-amino-6-methyl-pyrimidine
- 4-Ethylsulfanyl-2-hydrazino-5-methyl-pyrimidine
Uniqueness
4-(Ethylsulfanyl)-2-hydrazinyl-6-methylpyrimidine is unique due to the presence of both the ethylsulfanyl and hydrazino groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Biological Activity
4-(Ethylsulfanyl)-2-hydrazinyl-6-methylpyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C9H12N4S
- Molecular Weight : 196.29 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydrazine moiety is known for its reactivity with carbonyl compounds, which may lead to the formation of hydrazones that possess diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that derivatives of hydrazines, including this compound, exhibit notable antimicrobial effects. A study evaluated the antimicrobial properties against various bacterial strains, revealing significant inhibitory effects.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| This compound | Escherichia coli | 32 |
| Staphylococcus aureus | 16 | |
| Pseudomonas aeruginosa | 64 |
The results suggest that this compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The cytotoxic effects were assessed on several cancer cell lines, including HepG-2 (liver carcinoma), HCT-116 (colorectal carcinoma), and MDA-MB-231 (breast carcinoma).
Table 2: Cytotoxic Activity on Cancer Cell Lines
| Cell Line | IC50 (μM) | Comparison Drug (Cisplatin) IC50 (μM) |
|---|---|---|
| HepG-2 | 25.37 | 8.63 |
| HCT-116 | 30.60 | 11.83 |
| MDA-MB-231 | 44.69 | 11.83 |
The IC50 values indicate that while the compound shows promising activity against cancer cells, it is less potent than cisplatin, a standard chemotherapy drug.
Case Studies
- Study on Antimicrobial Properties : A comprehensive study evaluated the effectiveness of various hydrazone derivatives, including those related to this compound, against Gram-positive and Gram-negative bacteria. Results showed that these compounds could inhibit bacterial growth significantly, suggesting their potential as antibiotics .
- Evaluation of Anticancer Effects : Another study focused on the cytotoxicity of hydrazine derivatives against multiple cancer cell lines. The findings indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(Ethylsulfanyl)-2-hydrazinyl-6-methylpyrimidine?
- Methodological Answer : A typical approach involves condensation reactions between hydrazine derivatives and substituted pyrimidine precursors. For example, hydrazine-containing pyrimidines can be synthesized by refluxing 2-hydrazino-4,6-dimethylpyrimidine with electrophilic reagents (e.g., alkyl halides or thiols) in ethanol or acetic acid under controlled conditions . Purification often involves recrystallization or column chromatography, with yields dependent on stoichiometric ratios and reaction time.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are essential for confirming the hydrazinyl and ethylsulfanyl substituents. For example, the hydrazinyl group typically shows broad peaks near δ 4.5–5.5 ppm due to NH protons .
- X-ray Crystallography : Resolves molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding between hydrazinyl and pyrimidine nitrogen atoms) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies recommend storage in anhydrous environments at 2–8°C to prevent hydrolysis of the hydrazinyl group. Accelerated degradation tests (e.g., thermal stress at 40°C for 14 days) combined with HPLC analysis can identify decomposition products, such as oxidized sulfur species or pyrimidine ring-opening derivatives .
Advanced Research Questions
Q. What computational methods are used to model the electronic properties of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and reactivity sites. For instance, the ethylsulfanyl group’s electron-donating effects can lower the LUMO energy, enhancing electrophilic substitution potential . Molecular dynamics simulations further assess solvation effects and conformational flexibility .
Q. What reaction mechanisms govern the synthesis of hydrazinyl-pyrimidine derivatives?
- Methodological Answer : The formation of the hydrazinyl moiety often proceeds via nucleophilic substitution or condensation. For example, in acidic ethanol, hydrazine attacks the electrophilic carbon at the pyrimidine’s 2-position, displacing a leaving group (e.g., chlorine). Kinetic studies using in-situ IR or NMR can monitor intermediate tautomers or Schiff base formation .
Q. How can crystallographic data resolve structural ambiguities in derivatives?
- Methodological Answer : Single-crystal X-ray diffraction identifies non-covalent interactions (e.g., π-stacking between pyrimidine rings or N–H···S hydrogen bonds). For example, in related pyrimidines, dihedral angles between substituents and the core ring influence packing motifs and solubility . SHELX software is widely used for refinement, leveraging least-squares minimization to optimize atomic coordinates .
Q. What strategies are employed to evaluate bioactivity in hydrazinyl-pyrimidine analogs?
- Methodological Answer :
- Kinase Inhibition Assays : Measure IC₅₀ values against targets like Src/Abl kinases using fluorescence polarization or ADP-Glo™ assays .
- Cellular Studies : Assess cytotoxicity (via MTT assays) and apoptosis induction (using flow cytometry with Annexin V staining).
- Molecular Docking : Predict binding modes to active sites (e.g., ATP-binding pockets) using AutoDock Vina or Schrödinger Suite .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
